BenchChemオンラインストアへようこそ!

BIO 1211

Integrin Selectivity VLA-4

BIO 1211 is a uniquely selective α4β1 integrin (VLA-4) antagonist with 500-fold selectivity over α4β7 and 200–400-fold preferential binding to the activated integrin conformation, enabling precise pathway dissection. Its equipotent activity across human, mouse, and rat orthologs, combined with oral bioavailability, makes it the superior choice for translational studies in inflammation, asthma, and multiple sclerosis models. Choose BIO 1211 when target specificity, species cross-reactivity, and in vivo compatibility are critical.

Molecular Formula C36H48N6O9
Molecular Weight 708.8 g/mol
CAS No. 192390-59-3
Cat. No. B7909954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIO 1211
CAS192390-59-3
Molecular FormulaC36H48N6O9
Molecular Weight708.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O
InChIInChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1
InChIKeyNVVGCQABIHSJSQ-KFZSMJGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIO 1211 (CAS 192390-59-3): A Selective α4β1 Integrin Antagonist for Research Use


BIO 1211 is a small-molecule peptidomimetic antagonist of the α4β1 integrin (Very Late Antigen-4, VLA-4). It is a diaryl urea-containing derivative based on the Leu-Asp-Val (LDV) recognition motif of fibronectin [1]. BIO 1211 inhibits the interaction between VLA-4 and its cognate ligands, vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 fragment of fibronectin, with high affinity and selectivity [2].

Why BIO 1211 Cannot Be Simply Substituted: The Critical Role of Integrin Selectivity and Activation State Preference


Substituting BIO 1211 with a generic α4 integrin antagonist is not straightforward due to significant differences in target selectivity, activation state preference, and species cross-reactivity. For instance, while BIO 1211 is highly selective for α4β1 over α4β7 and other integrins, many alternative small-molecule VLA-4 antagonists exhibit different selectivity profiles, which can lead to divergent biological outcomes in models of inflammation [1]. Furthermore, BIO 1211 preferentially binds the activated conformation of α4β1, a property not shared by all VLA-4 antagonists, and is equipotent across human, mouse, and rat integrins, making it uniquely suitable for translational studies [2].

BIO 1211 Evidence Guide: Comparative Quantitative Differentiation Data


α4β1 vs. α4β7 Selectivity Profile of BIO 1211

BIO 1211 exhibits high selectivity for α4β1 integrin over the closely related α4β7 integrin, a key differentiator from dual antagonists. In cell adhesion assays, BIO 1211 inhibited α4β1-mediated adhesion with an IC50 of 4 nM, while inhibition of α4β7 required a 500-fold higher concentration (IC50 = 2 μM) [1].

Integrin Selectivity VLA-4

Broad Integrin Selectivity Panel for BIO 1211

BIO 1211 demonstrates exceptional specificity for α4β1 over a panel of other integrins. While it potently inhibits α4β1 (IC50 = 4 nM), it shows no significant activity against α1β1, α5β1, α6β1, αLβ2, and αIIbβ3 (IC50 > 100 μM for all) . This represents a selectivity window of >25,000-fold.

Integrin Selectivity Specificity

Activation State-Dependent Binding Affinity of BIO 1211

BIO 1211 exhibits a strong preference for the activated conformation of α4β1. Its binding affinity (KD) increases dramatically from 20-40 nM for non-activated integrin to 100 pM for the activated state in Jurkat cells [1]. This represents a 200- to 400-fold increase in affinity upon activation, a property not universally shared by all VLA-4 antagonists.

Integrin Activation Conformation

Comparative In Vivo Efficacy in EAE Model: BIO 1211 vs. Natalizumab

In a head-to-head comparison in the MOG35-55-induced EAE mouse model of multiple sclerosis, BIO 1211 (5 and 10 mg/kg, oral) and the therapeutic antibody natalizumab (5 mg/kg) both significantly reduced clinical EAE scores and inflammatory cytokine expression [1]. Notably, the combination of BIO 1211 and natalizumab produced a greater depletion in EAE clinical score than either agent alone, suggesting potential for combination strategies.

Multiple Sclerosis EAE In Vivo

Species Cross-Reactivity of BIO 1211

BIO 1211 exhibits comparable inhibitory potency against α4β1 from human, mouse, and rat sources, a crucial attribute for translational research [1]. In contrast, many small-molecule VLA-4 antagonists show significant species-dependent variation in potency, limiting their utility in rodent disease models.

Species Cross-Reactivity Translational

In Vivo Pharmacokinetic Properties of BIO 1211

BIO 1211 has been reported to be orally active and exhibits good bioavailability in rats, dogs, and monkeys . In contrast, many N-sulfonylated dipeptide VLA-4 antagonists, which were developed as alternatives, suffer from poor oral bioavailability and high plasma clearance due to recognition by the organic acid transporter mrp-2 [1].

Pharmacokinetics Oral Bioavailability

BIO 1211: Key Research and Industrial Application Scenarios


Delineating α4β1-Specific vs. α4β7-Mediated Biology

Researchers studying the distinct roles of α4β1 and α4β7 integrins in immune cell trafficking can utilize BIO 1211's 500-fold selectivity for α4β1 to selectively block VLA-4-dependent pathways without affecting α4β7-mediated adhesion [1]. This is particularly valuable in models of inflammatory bowel disease or multiple sclerosis where both integrins may play roles.

Investigating Activation-Dependent Integrin Signaling

The strong preference of BIO 1211 for the activated conformation of α4β1 (200- to 400-fold higher affinity vs. non-activated integrin) makes it a valuable tool for probing the role of integrin activation in cell adhesion, migration, and outside-in signaling [1]. This can help dissect the contributions of basal vs. stimulated integrin activity in various physiological and pathological contexts.

Translational Studies in Rodent Models of Inflammation

The equipotent activity of BIO 1211 against human, mouse, and rat α4β1 enables seamless translation between in vitro human cell assays and in vivo rodent disease models [1]. Combined with its oral bioavailability, BIO 1211 is well-suited for chronic dosing studies in models of asthma, multiple sclerosis (EAE), and other inflammatory conditions [2].

Combination Therapy Studies with Biologics

The demonstrated additive/synergistic effect of BIO 1211 with the anti-α4 antibody natalizumab in the EAE model [1] supports the use of BIO 1211 in preclinical studies exploring combination strategies. This could include investigations of whether small-molecule VLA-4 antagonism can enhance the efficacy or reduce the required dose of biologic therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIO 1211

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.